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Compound of Interest

Compound Name: JBC117

Cat. No.: B12367747 Get Quote

This guide provides a comprehensive overview of the in vivo anti-tumor effects of JBC117, a

novel anti-cancer lead compound. Designed for researchers, scientists, and drug development

professionals, this document objectively compares JBC117's performance with relevant

alternatives and presents the supporting experimental data and protocols.

JBC117 has been identified as a small molecule inhibitor that targets the plant homeodomain

(PHD) finger of Pygopus2 (Pygo2), a key component of the canonical Wnt/β-catenin signaling

pathway.[1] Dysregulation of this pathway is a critical factor in the development and

progression of numerous cancers, making it a prime target for therapeutic intervention.[1][2][3]

JBC117 disrupts the interaction between Pygo2 and BCL9, which is essential for β-catenin-

mediated transcription of oncogenes like c-myc and cyclin D1.[1]

Comparative Efficacy of JBC117: In Vitro Activity
Prior to in vivo validation, the anti-proliferative activity of JBC117 was assessed in vitro against

human colon (HCT116) and lung (A549) cancer cell lines. The half-maximal inhibitory

concentration (IC50) values demonstrate potent and selective activity against cancer cells

compared to normal human fibroblast cells.[1] For comparison, the activity of ICG001, another

inhibitor of the Wnt/β-catenin pathway that functions by binding to the CREB-binding protein

(CBP), is also presented.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12367747?utm_src=pdf-interest
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11641450/
https://www.oncotarget.com/article/13016/text/
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
HCT116 (Colon

Cancer)
A549 (Lung Cancer)

Normal Human

Fibroblasts

JBC117 2.6 ± 0.16 µM 3.3 ± 0.14 µM 33.80 ± 0.15 µM

ICG001 2.5 ± 0.15 µM 1.7 ± 0.09 µM Not Reported

Table 1: In Vitro Anti-

Proliferative Activity

(IC50) of JBC117 and

ICG001 after 72 hours

of treatment.[1]

In Vivo Anti-Tumor Effect of JBC117 in Xenograft Models
The therapeutic efficacy of JBC117 was evaluated in vivo using mouse xenograft models of

human colon and lung cancer. These studies are crucial for preclinical validation of novel anti-

cancer agents.[4][5]

Tumor Growth Inhibition

Athymic nude mice with established HCT116 (colon) or A549 (lung) tumors were treated with

JBC117, ICG001, or a control solution. JBC117 demonstrated a significant, dose-dependent

inhibition of tumor growth in both models.[1] Notably, at a dose of 20 mg/kg/day, JBC117
showed a more potent anti-tumor effect than ICG001.[1]

Treatment Group Dose

HCT116 (Colon)

Tumor Growth

Inhibition

A549 (Lung) Tumor

Growth Inhibition

JBC117 20 mg/kg/day 65% 93%

ICG001 20 mg/kg/day 53% 61%

Table 2: Comparative

Tumor Growth

Inhibition in Xenograft

Models after 14 days

of treatment.[1]
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Survival Analysis

In the A549 lung cancer xenograft model, treatment with JBC117 at doses of 10 and 20

mg/kg/day resulted in a significant prolongation of survival time compared to the control group.

[1] The Kaplan-Meier survival curves indicated a highly significant survival benefit for the

JBC117-treated mice.[1] Throughout the treatment period, no significant changes in the body

weight of the mice were observed, suggesting good tolerability of JBC117.[1]

Experimental Protocols
In Vivo Xenograft Model for Anti-Tumor Activity

Cell Lines: Human colon carcinoma (HCT116) and human lung carcinoma (A549) cells were

used.

Animal Model: Athymic nude mice were utilized for the establishment of xenografts.

Tumor Implantation: HCT116 or A549 cells were subcutaneously injected into the right flank

of each mouse.

Treatment Initiation: Treatment commenced once the tumors reached a volume of

approximately 225 mm³.

Study Groups: The mice were randomized into three groups:

Control group: Received daily subcutaneous injections of the control solution.

JBC117 group: Received daily subcutaneous injections of JBC117 (20 mg/kg/day).

ICG001 group: Received daily subcutaneous injections of ICG001 (20 mg/kg/day) as a

positive control.

Treatment Duration: The treatment was administered for 14 consecutive days.

Efficacy Assessment:

Tumor Volume: Tumor size was measured regularly to monitor growth inhibition.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Survival: For the A549 model, a separate study was conducted to assess the effect of

JBC117 (10 and 20 mg/kg/day) on the survival of the mice.

Toxicity: The body weight of the mice was monitored throughout the study as an indicator

of systemic toxicity.[1]

Visualizations: Signaling Pathway and Experimental
Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b12367747?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Model Preparation

Treatment Phase

Data Analysis
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3. Allow Tumors to Grow
to ~225 mm³
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Efficacy and Toxicity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b12367747?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5021024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11641450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11641450/
https://www.oncotarget.com/article/13016/text/
https://www.drugtargetreview.com/article/153188/initial-in-vivo-validation-of-novel-cancer-therapeutics-using-ai/
https://ijpbs.com/ijpbsadmin/upload/ijpbs_5f8c606d7bb3a.pdf
https://www.benchchem.com/product/b12367747#validating-jbc117-s-anti-tumor-effect-in-vivo
https://www.benchchem.com/product/b12367747#validating-jbc117-s-anti-tumor-effect-in-vivo
https://www.benchchem.com/product/b12367747#validating-jbc117-s-anti-tumor-effect-in-vivo
https://www.benchchem.com/product/b12367747#validating-jbc117-s-anti-tumor-effect-in-vivo
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12367747?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12367747?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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